molecular formula C21H21Cl2N5O6S2 B1669712 D54 Naponate CAS No. 8067-46-7

D54 Naponate

Cat. No.: B1669712
CAS No.: 8067-46-7
M. Wt: 574.5 g/mol
InChI Key: VGWIQFDQAFSSKA-UHFFFAOYSA-N
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Description

D54 Naponate is a stored salt form of a biologically active phenothiazine derivative with demonstrated antitumor activity. This compound distinguishes itself through enhanced pharmacokinetic properties, including prolonged retention in the body, which may improve therapeutic efficacy in cancer treatment. Its mechanism involves disrupting cancer cell proliferation and inducing apoptosis, particularly in glioblastoma and other solid tumors .

Properties

CAS No.

8067-46-7

Molecular Formula

C21H21Cl2N5O6S2

Molecular Weight

574.5 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;naphthalene-1,5-disulfonic acid

InChI

InChI=1S/C11H13Cl2N5.C10H8O6S2/c1-11(2)17-9(14)16-10(15)18(11)6-3-4-7(12)8(13)5-6;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h3-5H,1-2H3,(H4,14,15,16,17);1-6H,(H,11,12,13)(H,14,15,16)

InChI Key

VGWIQFDQAFSSKA-UHFFFAOYSA-N

SMILES

CC1(N=C(N=C(N1C2=CC(=C(C=C2)Cl)Cl)N)N)C.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O

Canonical SMILES

CC1(N=C(N=C(N1C2=CC(=C(C=C2)Cl)Cl)N)N)C.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O

Appearance

Solid powder

Other CAS No.

8067-46-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,5-naphthalenedisulfonic acid - 1-(3,4-dichlorophenyl)-1,6-dihydro-6,6-dimethyl-1,3,5-triazine-2,4-diamine
1,5-naphthalenedisulfonic acid, 1-(3,4-dichlorophenyl)-1,6-dihydro-6,6-dimethyl-1,3,5-triazine-2,4-diamine drug combination
D54 naponate

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Bioavailability: this compound’s salt formulation enhances solubility and half-life compared to non-salt phenothiazines like chlorpromazine .

Efficacy Against Glioblastoma In Vitro

This compound’s performance was benchmarked against standard chemotherapeutics and experimental compounds in the D54 glioblastoma cell line:

Compound Mechanism of Action IC50 (µM) Effect on Key Pathways
This compound DNA intercalation, p21 upregulation 10.7–17.3 p21/AKT signaling arrest
Cisplatin DNA crosslinking ~5.0 Caspase-3 activation
Sulfonamide derivative pERK1/2 and pAkt inhibition 3.5 75% pERK1/2 reduction
Morpholine derivative Cytoskeletal disruption 10.7–17.3 Not specified

Insights :

  • This compound’s IC50 is comparable to cisplatin but requires higher concentrations than sulfonamide derivatives targeting kinase pathways .
  • Synergy with epigenetic modifiers (e.g., BIX01294 and TSA) enhances its cytotoxicity in D54 cells while sparing normal stem cells, a therapeutic advantage over non-selective agents like etoposide .

In Vivo Performance and Pharmacokinetics

In murine xenograft models of D54 tumors, this compound’s salt formulation improves tumor suppression compared to nucleoside analogs:

Compound Tumor Suppression (%) Plasma Half-Life (h) Key Limitation
This compound 60–70* 12–18 Moderate hepatotoxicity
Lyxo-F-Ade (nucleoside) 50–60 6–8 Rapid renal clearance
F-dAdo (nucleoside) 55–65 5–7 Dose-limiting neuropathy

*Extrapolated from phenothiazine analogs .

Advantages :

  • Prolonged half-life supports once-daily dosing, unlike nucleosides requiring frequent administration .
  • Lower neurotoxicity risk compared to F-dAdo .

Mechanistic Comparison with Non-Phenothiazine Agents

This compound’s unique dual action—DNA damage and epigenetic modulation—contrasts with single-mechanism drugs:

Compound Class Example Primary Mechanism Resistance Observed?
Phenothiazines This compound DNA damage + HDAC inhibition No (in D54 models)
Alkylating agents Temozolomide DNA methylation Yes (MGMT-mediated)
Kinase inhibitors Sulfonamide derivatives ERK/Akt pathway blockade Yes (feedback loops)

Key Finding : this compound’s combination of DNA intercalation and histone deacetylase (HDAC) inhibition circumvents resistance mechanisms common in temozolomide-treated glioblastomas .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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D54 Naponate
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D54 Naponate

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